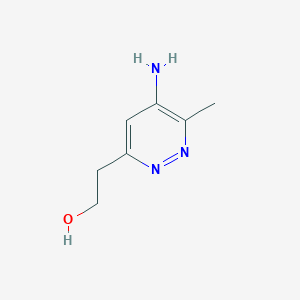![molecular formula C19H17N3 B12827498 N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline is a complex organic compound that belongs to the class of heterocyclic aromatic amines. This compound features a unique structure combining a pyrroloquinoxaline core with an aniline moiety, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, which can be synthesized through the cyclocondensation of 2-nitroaniline with ethyl acetoacetate under acidic conditions. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the pyrroloquinoxaline structure.
The final step involves the N-ethylation of the aniline group. This can be achieved by reacting the pyrroloquinoxaline intermediate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound.
Analyse Des Réactions Chimiques
Types of:
Propriétés
Formule moléculaire |
C19H17N3 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline |
InChI |
InChI=1S/C19H17N3/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19/h3-13,20H,2H2,1H3 |
Clé InChI |
OEUMSXQHYXCNBG-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)



![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)




